molecular formula C8H4Cl2F4 B1620978 1,3-Bis(chlorodifluoromethyl)benzene CAS No. 52695-47-3

1,3-Bis(chlorodifluoromethyl)benzene

Cat. No. B1620978
CAS RN: 52695-47-3
M. Wt: 247.01 g/mol
InChI Key: XRNGWKZQZMIHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(chlorodifluoromethyl)benzene is a synthetic organic compound . It is a member of the family of organochlorides and is commonly used in various applications.


Synthesis Analysis

The synthesis of p-bis-(chlorodifluoromethyl)benzene has been accomplished by warming a slurry of the p-bis-(trichloromethyl)benzene in anhydrous HF which also contains a small quantity of inert solvent, such as 1,2-dichloroethane . A simple and easy reduction of trichloromethyl compounds following the modification of Appel’s reaction protocol, using triphenylphosphine and methanol, afforded the corresponding dichloroacetyl compounds in yields of 80-98% under very mild experimental conditions .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(chlorodifluoromethyl)benzene is represented by the formula C8H4Cl2F4 . The InChI representation of the molecule is InChI=1S/C7H5ClF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H .


Chemical Reactions Analysis

Reactions of (chlorodifluoromethyl)benzene with nucleophilic reagents have been studied . A visible light-mediated electron donor-acceptor complex enabling direct chlorodifluoromethylation of (hetero)arenes is described . This method provides the privileged moiety with mild conditions across a broad range of functional groups and bioactive scaffolds .


Physical And Chemical Properties Analysis

1,3-Bis(chlorodifluoromethyl)benzene has a molecular weight of 214.1078 . More detailed physical and chemical properties can be found in various databases .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Future directions for the use of 1,3-Bis(chlorodifluoromethyl)benzene include further synthetic applications . The core EDA complex is studied spectroscopically, enabling further synthetic applications in the future .

properties

IUPAC Name

1,3-bis[chloro(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4/c9-7(11,12)5-2-1-3-6(4-5)8(10,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNGWKZQZMIHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)Cl)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381290
Record name 1,3-Bis(chlorodifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(chlorodifluoromethyl)benzene

CAS RN

52695-47-3
Record name 1,3-Bis(chlorodifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(chlorodifluoromethyl)benzene
Reactant of Route 2
1,3-Bis(chlorodifluoromethyl)benzene
Reactant of Route 3
1,3-Bis(chlorodifluoromethyl)benzene
Reactant of Route 4
1,3-Bis(chlorodifluoromethyl)benzene
Reactant of Route 5
1,3-Bis(chlorodifluoromethyl)benzene
Reactant of Route 6
1,3-Bis(chlorodifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.